molecular formula C17H13BrF3N3 B3710311 2-(4-bromophenyl)-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline

2-(4-bromophenyl)-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline

Cat. No.: B3710311
M. Wt: 396.2 g/mol
InChI Key: YZTNGDMPHVHUDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This heterocyclic compound features a pyrazolo[5,1-b]quinazoline core substituted with a 4-bromophenyl group at position 2 and a trifluoromethyl (CF₃) group at position 9. Its molecular formula is C₁₇H₁₄BrF₃N₃ (molecular weight: 389.22 g/mol) . The compound is classified under the EU HS code 29339980 for nitrogen-containing heterocycles .

Key physical properties include:

  • Density: 1.68 ± 0.1 g/cm³
  • pKa: -2.83 ± 0.20 (indicating strong acidity, likely due to the CF₃ group) .

Properties

IUPAC Name

2-(4-bromophenyl)-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrF3N3/c18-11-7-5-10(6-8-11)14-9-15-22-13-4-2-1-3-12(13)16(17(19,20)21)24(15)23-14/h5-9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTNGDMPHVHUDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=CC(=NN3C(=C2C1)C(F)(F)F)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-bromophenyl)-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline is a synthetic compound belonging to a class of pyrazoloquinazolines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. The following sections will detail its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H11BrF3N3C_{14}H_{11}BrF_3N_3, and its structural features include a bromophenyl and a trifluoromethyl group which are known to influence biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Kinase Inhibition : Preliminary studies suggest that compounds within this class may act as inhibitors of specific kinases involved in cell proliferation and survival pathways. For instance, similar compounds have shown significant inhibition against Aurora A kinase, leading to cell cycle arrest and apoptosis in cancer cell lines such as MCF-7 .
  • Antimicrobial Activity : Pyrazoloquinazolines have been investigated for their antibacterial properties. Some derivatives have demonstrated potent activity against drug-resistant strains of bacteria .

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound using various cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)168.78Induces apoptosis; cell cycle arrest at G1 phase
A549 (Lung)Data Not AvailablePotential EGFR inhibition
HT-29 (Colon)Data Not AvailableInduces mitochondrial dysfunction

Antimicrobial Activity

The compound's derivatives have also been tested for antibacterial efficacy:

PathogenMIC (µg/mL)Activity Description
Staphylococcus aureus1-16Effective against MRSA strains
Escherichia coliData Not AvailableModerate activity observed

Case Studies

  • In Vitro Studies : A study conducted on MCF-7 cells revealed that treatment with the compound led to significant apoptosis as assessed by flow cytometry. The mechanism was linked to the activation of caspases and downregulation of anti-apoptotic proteins .
  • Antimicrobial Testing : In a series of experiments targeting Gram-positive and Gram-negative bacteria, derivatives of the compound exhibited MIC values ranging from 1 to 16 µg/mL against resistant strains like MRSA . This highlights the compound's potential as a lead structure for developing new antibacterial agents.
  • Molecular Docking Studies : Computational docking studies indicated that the compound binds effectively to the active sites of targeted kinases, suggesting a strong interaction that could lead to inhibition .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes structural analogues and their key features:

Compound Name Substituents (Position) Molecular Formula Key Properties/Activities References
Target Compound 2-(4-Bromophenyl), 9-(CF₃) C₁₇H₁₄BrF₃N₃ High lipophilicity; irritant (Xi)
9-(Trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylic acid 2-COOH, 9-(CF₃) C₁₂H₁₀F₃N₃O₂ Polar due to COOH; molecular weight: 285.22
3-Bromo-9-methoxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline 3-Br, 9-OCH₃ C₁₂H₁₂BrN₃O Methoxy group increases solubility
Ethyl 2-(9-(4-chlorophenyl)-8-oxo-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazolin-4(6H)-yl)acetate 4-Chlorophenyl, tetrazolo ring C₁₉H₁₉ClN₄O₃ Non-cytotoxic (IC₅₀ >1000 μg/mL in MTT assay)
3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one 3-Br, 9-ketone C₁₀H₁₀BrN₃O Ketone group may enhance hydrogen bonding
Substituent Impact Analysis:
  • Bromophenyl vs.
  • Trifluoromethyl vs. Methoxy (Position 9) : The CF₃ group in the target compound enhances metabolic stability and electron-withdrawing effects, whereas methoxy (OCH₃) in analogues improves solubility .
  • Chlorophenyl vs. Bromophenyl : Chlorine in tetrazoloquinazoline derivatives (e.g., compound in ) shows lower cytotoxicity, suggesting bromine’s bulkier size may alter bioactivity.
Comparative Challenges:
  • The bromophenyl and CF₃ groups in the target compound may require specialized reagents (e.g., Pd-catalyzed coupling for bromophenyl introduction).
  • Carboxylic acid derivatives (e.g., ) likely involve hydrolysis steps, increasing synthesis complexity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromophenyl)-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline
Reactant of Route 2
2-(4-bromophenyl)-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.